![molecular formula C21H40O4S2 B12687044 Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate CAS No. 79855-95-1](/img/structure/B12687044.png)
Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate
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Overview
Description
Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate: is an organic compound with the molecular formula C21H40O4S2 and a molecular weight of 420.6699 . This compound is characterized by the presence of two 2-ethylhexyl groups and a methylenebis(thio) linkage, making it a unique ester derivative of acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate typically involves the esterification of 2,2’-methylenebis(thio)diacetic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of a high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Plasticizers in Polymeric Materials
Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate is evaluated for its role as a plasticizer in polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility and durability of materials used in various applications including medical devices, packaging, and construction materials. Research indicates that the compound can improve the mechanical properties of PVC without significantly affecting its thermal stability .
Antibacterial Properties
Recent studies have investigated the antibacterial potential of compounds similar to this compound. For instance, related phthalates have shown promising antibacterial activity against various pathogens. This suggests that derivatives of bisacetate compounds could be developed for use in antimicrobial coatings or treatments .
Environmental Impact Studies
Research into the environmental impact of bisacetates has highlighted their persistence in ecosystems and potential bioaccumulation. Studies show that these compounds can leach from plastics into water sources, raising concerns about their long-term ecological effects. Investigating degradation pathways and toxicity levels is crucial for developing safer alternatives .
Case Study 1: Plasticizer Efficacy
A comparative study on different plasticizers, including this compound, demonstrated that it provides superior flexibility at lower concentrations compared to traditional phthalates. The study involved mechanical testing on PVC samples modified with varying concentrations of the compound, revealing enhanced elongation at break and tensile strength .
Case Study 2: Antimicrobial Applications
In a laboratory setting, Bis(2-ethylhexyl) phthalate (a related compound) was tested for its antibacterial efficacy against E. coli and S. aureus. The results indicated that at concentrations above 100 ppm, significant bacterial growth inhibition was observed, suggesting potential applications in medical textiles or surfaces where microbial contamination is a concern .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Plasticizers | Enhances flexibility and durability of polymers | Improved mechanical properties in PVC |
Antibacterial Coatings | Potential use in antimicrobial treatments | Significant inhibition of bacterial growth |
Environmental Studies | Investigates ecological impact and degradation | Concerns over bioaccumulation and persistence |
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate involves its interaction with sulfur-containing enzymes and proteins. The compound can modulate the activity of these biomolecules by forming reversible or irreversible bonds with the sulfur atoms, thereby affecting their function and stability . This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Comparison:
- Bis(2-methylpropyl) 2,2’-(methylenebis(thio))bisacetate shares a similar methylenebis(thio) linkage but differs in the alkyl groups attached to the ester. This difference can influence the compound’s physical properties and reactivity .
- Bis(2-ethylhexyl)tetrabromophthalate is another ester derivative but contains bromine atoms, which significantly alter its chemical behavior and applications .
Uniqueness: Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate is unique due to its specific combination of 2-ethylhexyl groups and methylenebis(thio) linkage, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Biological Activity
Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate (often abbreviated as BEHMB) is a compound that has garnered attention due to its potential biological activities. This article synthesizes various studies to provide a comprehensive overview of its biological effects, including antimicrobial, larvicidal, and toxicological properties.
Chemical Structure and Properties
BEHMB is a synthetic ester derived from 2-ethylhexanol and methylene bis(thio)acetic acid. Its molecular formula is C18H34O4S2, and it has a molecular weight of approximately 386.58 g/mol. The compound's structure features two ethylhexyl groups and thioether linkages, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that BEHMB exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of BEHMB
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 32 mg/ml | 12.33 ± 0.56 |
Staphylococcus aureus | 32 mg/ml | 5.66 ± 1.00 |
Streptococcus lactis | Not specified | Not specified |
The MIC values indicate that BEHMB can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further pharmaceutical applications .
Larvicidal Activity
BEHMB has also been evaluated for its larvicidal properties against mosquito larvae, particularly Culex quinquefasciatus. In controlled experiments, it exhibited a remarkable larvicidal effect:
- 100% mortality was observed at a concentration of 250 ppm after 72 hours .
- The LC50 (lethal concentration for 50% of the population) was determined to be 67.03 ppm .
Table 2: Larvicidal Efficacy of BEHMB
Concentration (ppm) | Mortality (%) | LC50 (ppm) |
---|---|---|
50 | 29.00 | |
100 | 40.33 | |
150 | 53.00 | |
200 | 64.00 | |
250 | 100 | 67.03 |
Additionally, significant inhibition of acetylcholinesterase (AChE) activity was noted at increasing concentrations, indicating a potential neurotoxic effect on the larvae .
Toxicological Studies
Toxicological assessments have raised concerns regarding the safety of BEHMB in biological systems. Studies indicate that exposure to high concentrations may lead to DNA damage and other cytotoxic effects.
Table 3: Cytotoxic Effects of BEHMB
Concentration (ppm) | Mean Comet Tail Length (μm) | Tail DNA Damage (%) |
---|---|---|
Control | - | - |
250 | 14.18 ± 0.28 | 18.23 ± 0.06 |
The comet assay results suggest that BEHMB can induce DNA strand breaks in exposed cells, which raises concerns about its mutagenic potential .
Case Studies
- Antibacterial Potential : A study involving the isolation of BEHMB from Lactiplantibacillus plantarum showed promising results in terms of antibacterial activity against common pathogens, highlighting its potential as a natural preservative or therapeutic agent .
- Environmental Impact : Research indicates that compounds like BEHMB can accumulate in food sources due to their widespread use in plastics and other materials, raising potential health concerns regarding long-term exposure .
Properties
CAS No. |
79855-95-1 |
---|---|
Molecular Formula |
C21H40O4S2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C21H40O4S2/c1-5-9-11-18(7-3)13-24-20(22)15-26-17-27-16-21(23)25-14-19(8-4)12-10-6-2/h18-19H,5-17H2,1-4H3 |
InChI Key |
GISKORVDMBOCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CSCSCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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